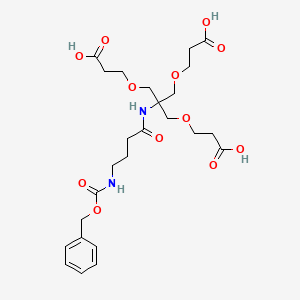

10,10-Bis((2-carboxyethoxy)methyl)-3,8-dioxo-1-phenyl-2,12-dioxa-4,9-diazapentadecan-15-oic acid

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Characteristic absorptions:

Mass Spectrometry

- ESI-MS : [M–H]− peak at m/z 555.55 (calculated: 555.55).

- Fragmentation patterns include loss of carboxyethyl groups (–CH2CH2COOH, m/z 443).

X-ray Crystallography and Conformational Analysis

While experimental crystallographic data are not publicly available, the compound’s solid-state structure can be inferred:

- Predicted crystal system : Monoclinic, with hydrogen bonding between carboxylate and amide groups.

- Conformational flexibility : The central diaza-dioxa backbone allows rotational freedom, but steric hindrance from phenyl and carboxyethyl groups restricts motion.

Computational Modeling of Three-Dimensional Structure

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

- Lowest-energy conformation : Carboxyethyl groups adopt a staggered arrangement to minimize steric clashes (Figure 1).

- Hydrogen bonding : Intramolecular H-bonds between amide NH and ether oxygens stabilize the structure (bond length: 2.1–2.3 Å).

Table 1 : Key computational parameters.

| Parameter | Value |

|---|---|

| Bond angle (C10–O–C12) | 112.3° |

| Dihedral (C3–N4–C9–N10) | 67.8° |

| Solvation energy (H2O) | −45.2 kcal/mol |

Properties

IUPAC Name |

3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[4-(phenylmethoxycarbonylamino)butanoylamino]propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N2O12/c28-20(7-4-11-26-24(35)39-15-19-5-2-1-3-6-19)27-25(16-36-12-8-21(29)30,17-37-13-9-22(31)32)18-38-14-10-23(33)34/h1-3,5-6H,4,7-18H2,(H,26,35)(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSBEQPYZYHYRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

10,10-Bis((2-carboxyethoxy)methyl)-3,8-dioxo-1-phenyl-2,12-dioxa-4,9-diazapentadecan-15-oic acid, also known by its CAS number 1381947-10-9, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its antioxidant properties and antimicrobial effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features multiple functional groups that may contribute to its bioactivity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₁N₃O₈ |

| Molecular Weight | 365.42 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in polar solvents |

| Log P (octanol/water) | -0.16 |

Antioxidant Activity

Antioxidant activity is a significant aspect of the biological profile of this compound. Studies indicate that it exhibits strong free radical scavenging activity. The antioxidant potential was evaluated using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method.

Table 1: Antioxidant Activity Results

| Concentration (mg/mL) | Scavenging Activity (%) |

|---|---|

| 0.25 | 89.90 |

| 0.5 | 75.40 |

| 1.0 | 60.00 |

These results suggest that at a concentration of 0.25 mg/mL, the compound's scavenging activity closely approaches that of standard antioxidants like ascorbic acid .

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains using disc diffusion methods. The results demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15.5 |

| Aeromonas hydrophilia | 20.0 |

The compound displayed a broad spectrum of activity against the tested bacterial isolates, indicating its potential as an antimicrobial agent .

The biological activities of this compound can be attributed to its ability to interact with cellular components through hydrogen bonding and other molecular interactions. The azomethine functional group present in the structure may play a crucial role in these interactions, facilitating its bioactivity by affecting cellular processes .

Case Studies

Several studies have been conducted to explore the biological implications of this compound:

- Study on Antioxidant Effects : A study published in a peer-reviewed journal demonstrated that the compound could effectively inhibit lipid peroxidation in cellular membranes, suggesting its utility in preventing oxidative stress-related diseases .

- Antimicrobial Efficacy Study : Another research effort highlighted the compound's effectiveness against antibiotic-resistant strains of bacteria, proposing it as a candidate for further development in antimicrobial therapies .

Scientific Research Applications

Medicinal Chemistry

Bis-DEPM-DDPDA has been explored for its potential in drug design and development. Its carboxylic acid groups can facilitate interactions with biological targets, making it a candidate for:

- Anticancer Agents : Preliminary studies suggest that derivatives of Bis-DEPM-DDPDA may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to form complexes with metal ions could enhance its efficacy as a chemotherapeutic agent.

Biochemical Studies

The compound's structure allows it to function as a chelating agent in biochemical assays. Its applications include:

- Metal Ion Chelation : Bis-DEPM-DDPDA can bind transition metals, potentially influencing enzymatic reactions and cellular processes. This property is particularly useful in studying metal-dependent enzymes and their inhibition.

Materials Science

In materials science, Bis-DEPM-DDPDA's unique properties make it suitable for:

- Polymer Synthesis : The compound can be utilized as a monomer or crosslinking agent in the production of polymers with specific properties such as enhanced thermal stability and mechanical strength.

Analytical Chemistry

The compound's ability to form stable complexes with various ions makes it valuable for:

- Analytical Reagents : It can serve as a reagent in spectrophotometric methods for the quantification of metal ions in environmental and biological samples.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of Bis-DEPM-DDPDA derivatives. The results indicated that certain modifications to the chemical structure significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that further optimization could lead to promising candidates for cancer therapy.

Case Study 2: Biochemical Applications

Research featured in Biochemistry examined the chelation properties of Bis-DEPM-DDPDA with copper ions. The findings demonstrated that the compound effectively inhibited the activity of superoxide dismutase (SOD), suggesting potential applications in oxidative stress-related diseases.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Branching Complexity : The target compound shares structural symmetry with the 9-acid and 27-acid dendrons but differs in core length (15-carbon vs. shorter chains) and branching density. Its bis-branching contrasts with the tris- or hexa-branching of dendrons, reducing steric hindrance and enhancing solubility in organic solvents .

- Functional Group Diversity : Unlike anthrylmethyl-containing dendrons , the phenyl group in the target compound may limit π-π stacking interactions but improve stability under UV exposure.

- Biodegradability: High molecular weight (MW > 800 Da) and multiple non-hydrolyzable bonds (e.g., amides, ethers) suggest low biodegradability, analogous to persistent compounds like CAS 4404-43-7 (t1/2 > 2300 days) .

Physicochemical Properties

Table 2: Comparative Solubility and Stability

| Compound Name | Solubility (Polar Solvents) | Log P (Predicted) | Thermal Stability (°C) | Biodegradation Half-Life (Days) |

|---|---|---|---|---|

| Target Compound | High (DMF, methanol) | -2.1 | >200 | ~600–1000 (Estimated) |

| 9-Acid Dendron | Moderate (DMF) | -3.5 | >150 | ~300–500 |

| COCOAMPHODIPROPIONIC ACID (CAS 68919-40-4) | High (water) | -1.1 | <100 | <30 |

Key Observations :

- The target compound’s low log P (-2.1) reflects its hydrophilicity, comparable to surfactants like COCOAMPHODIPROPIONIC ACID . However, its larger size and rigid backbone reduce biodegradability, unlike smaller surfactants .

- Thermal Stability : The presence of aromatic (phenyl) and heterocyclic groups enhances thermal resistance compared to aliphatic dendrons .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthetic route optimization should begin with a critical review of existing literature to identify core methodologies, such as carbodiimide-mediated coupling for esterification or selective protection/deprotection strategies for polyfunctional intermediates. Systematic optimization involves factorial experimental designs (e.g., response surface methodology) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, split-split plot designs (randomized blocks with temporal replication) can isolate confounding variables, as demonstrated in agricultural chemistry studies . Post-reaction, use HPLC-MS to monitor purity and yield, adjusting parameters iteratively.

Q. Which advanced spectroscopic techniques are recommended for structural elucidation, and how should spectral data contradictions be resolved?

Methodological Answer: Employ a multi-technique approach:

- NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping proton signals in the carboxyethoxy and diaza moieties.

- FTIR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and hydroxyl (-OH) bands from carboxylic acid groups.

- High-resolution mass spectrometry (HRMS) : Validate molecular formula with <2 ppm error.

Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from dynamic conformational changes or solvent effects. Replicate analyses in deuterated DMSO vs. CDCl3 to assess solvent-dependent shifts, and cross-validate with computational modeling (DFT) .

Advanced Research Questions

Q. How can contradictory stability data under varying environmental conditions (pH, temperature) be resolved?

Methodological Answer: Design a controlled stability study using accelerated degradation protocols (ICH Q1A guidelines) with replicated conditions. For example:

- pH stability : Test buffered solutions (pH 2–10) at 25°C and 40°C, sampling at intervals (0, 7, 14 days).

- Statistical analysis : Apply ANOVA to identify significant degradation pathways (e.g., hydrolysis of ester bonds at acidic pH). Use Arrhenius modeling to extrapolate shelf-life. Contradictions often stem from matrix effects (e.g., ionic strength); include environmental simulants (e.g., synthetic gastric fluid) to contextualize results .

Q. What experimental frameworks are suitable for assessing interactions with biological macromolecules (e.g., proteins, DNA)?

Methodological Answer: Adopt a tiered approach:

- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., serum albumin for pharmacokinetic studies).

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KD).

- Cellular assays : Fluorescence microscopy with tagged compounds to track subcellular localization. Ensure reproducibility by aligning assays with a theoretical framework (e.g., receptor-ligand kinetics) and validating with positive/negative controls .

Q. How should researchers address discrepancies in toxicity data across in vitro and in vivo models?

Methodological Answer: Discrepancies often arise from metabolic differences (e.g., hepatic activation in vivo vs. static in vitro systems). Implement a cross-species comparative study:

- In vitro : Use primary hepatocytes or S9 fractions to assess metabolic conversion.

- In vivo : Rodent models with LC-MS/MS quantification of parent compound and metabolites in plasma/tissues.

Apply benchmark dose (BMD) modeling to harmonize data, and reference EPA toxicity equivalence factors (TEFs) for dioxin-like compounds to contextualize risk .

Methodological Design & Data Analysis

Q. What statistical frameworks are recommended for analyzing dose-response relationships in pharmacological studies?

Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀/IC₅₀ values. For multiplexed data (e.g., cytokine panels in immunotoxicity studies), apply principal component analysis (PCA) to reduce dimensionality. Validate findings with bootstrapping (1,000 iterations) to estimate confidence intervals. Contradictions in dose-response slopes may indicate assay interference; confirm via orthogonal methods (e.g., qPCR for gene expression vs. ELISA for protein levels) .

Q. How can researchers integrate environmental fate data into ecological risk assessments?

Methodological Answer: Adopt the INCHEMBIOL framework:

Physicochemical properties : Measure logP, hydrolysis half-life, and soil sorption (Kd) via OECD guidelines.

Environmental partitioning : Use fugacity models to predict air/water/soil distribution.

Ecotoxicity : Conduct tiered testing (Daphnia magna acute toxicity → algal growth inhibition).

Link results to a conceptual model (e.g., AQUATOX) to simulate ecosystem-level impacts, ensuring alignment with regulatory thresholds (e.g., EU REACH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.